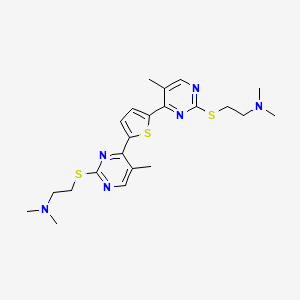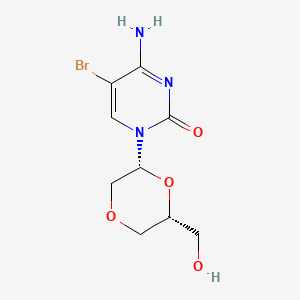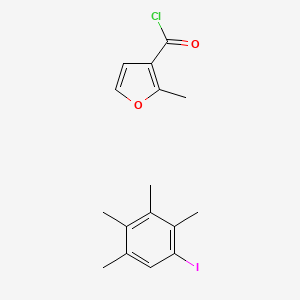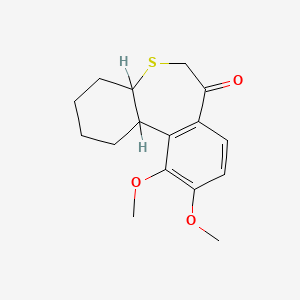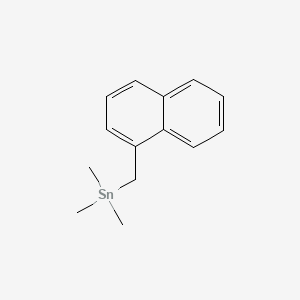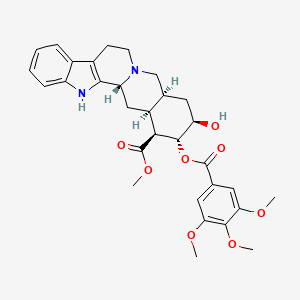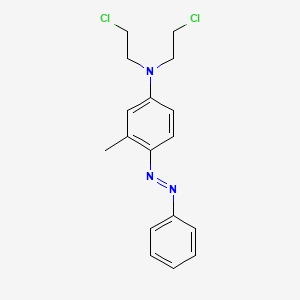
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chloroethyl groups, a methyl group, and a phenyldiazenyl group attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline typically involves the reaction of N,N-bis(2-chloroethyl)aniline with appropriate reagents to introduce the methyl and phenyldiazenyl groups. One common method involves the use of hydrazine hydrate in the presence of a catalyst or without a catalyst to achieve the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反应分析
Types of Reactions
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group to amines using hydrazine hydrate is a notable reaction.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate is frequently used for the reduction of the azo group.
Substitution: Nucleophiles such as amines and thiols can react with the chloroethyl groups under mild conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: Amines are the primary products formed from the reduction of the azo group.
Substitution: Substituted aniline derivatives are formed through nucleophilic substitution.
科学研究应用
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to potential cytotoxic effects. The azo group may also play a role in the compound’s biological activity by undergoing reduction to form active amines .
相似化合物的比较
Similar Compounds
N,N-Bis(2-chloroethyl)aniline: A related compound with similar chloroethyl groups but lacking the methyl and phenyldiazenyl groups.
N,N-Bis(2-chloroethyl)methylamine: Another similar compound with a methyl group but without the phenyldiazenyl group.
Uniqueness
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not observed in its simpler analogs.
属性
CAS 编号 |
64253-12-9 |
|---|---|
分子式 |
C17H19Cl2N3 |
分子量 |
336.3 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-3-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C17H19Cl2N3/c1-14-13-16(22(11-9-18)12-10-19)7-8-17(14)21-20-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI 键 |
WRDRPCGBZOZRJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)N=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


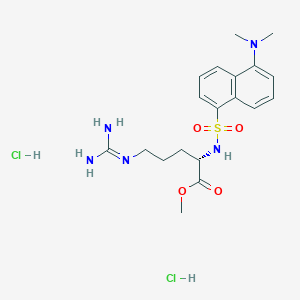
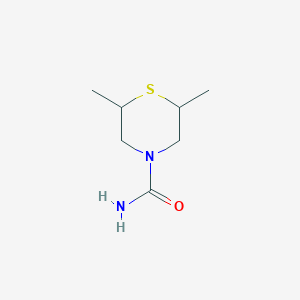
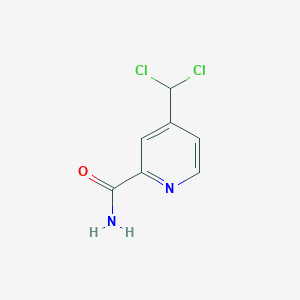
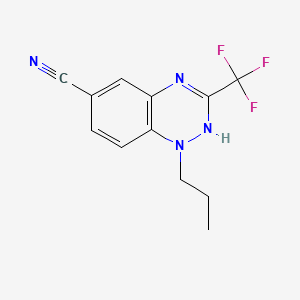
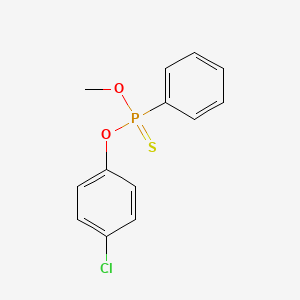
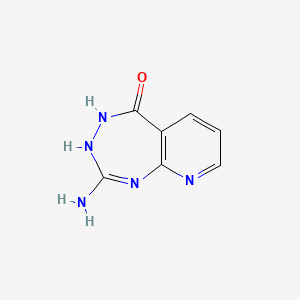
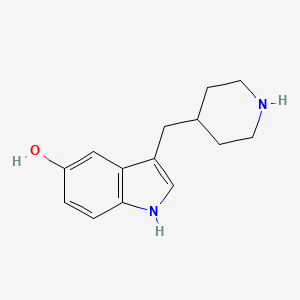
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
